![molecular formula C17H18N2O5 B2426268 1-morfolinoetanona, 2-[5-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)isoxazol-3-il]- CAS No. 1210972-08-9](/img/structure/B2426268.png)
1-morfolinoetanona, 2-[5-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)isoxazol-3-il]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a morpholinoethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring, followed by the attachment of the morpholinoethanone group . The exact synthetic route would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring might undergo electrophilic substitution reactions, while the morpholinoethanone group might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Reacciones catalizadas por paladio: Los grupos funcionales del compuesto permiten diversas transformaciones sintéticas. Por ejemplo, se ha logrado la formación asimétrica intramolecular de enlaces C–O arilo catalizada por Pd utilizando sustratos relacionados. Los modelos computacionales se alinean con los resultados experimentales, proporcionando información sobre la enantioselectividad .
Actividad Biológica
Nuevos Derivados: Los investigadores han sintetizado derivados de este compuesto y han evaluado su actividad biológica. Estos derivados exhiben diversas propiedades farmacológicas, que incluyen efectos antibacterianos, antifúngicos y antitumorales. Los estudios in vitro e in vivo arrojan luz sobre sus posibles aplicaciones terapéuticas .
Cristalografía
Información Estructural: La estructura cristalina de compuestos relacionados proporciona información valiosa sobre su disposición tridimensional. Los investigadores han determinado la estructura cristalina de derivados que contienen el mismo andamiaje dihidrobenzo[b][1,4]dioxina. Estas ideas ayudan a comprender sus interacciones con los objetivos biológicos .
Química Computacional
Simulaciones de Dinámica Molecular: Los estudios computacionales, incluidas las simulaciones de dinámica molecular, mejoran nuestra comprensión del comportamiento del compuesto. Los investigadores exploran la estereoquímica, el isomerismo, la hibridación y los orbitales. Estas simulaciones brindan información valiosa para futuras investigaciones y diseños .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODOMJWNPGDPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

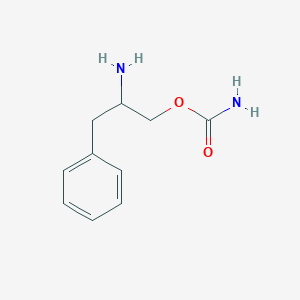
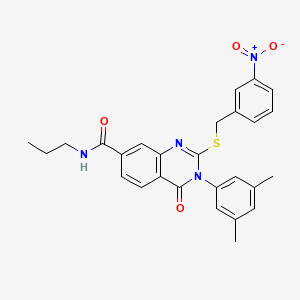

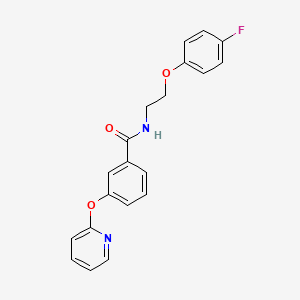
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)
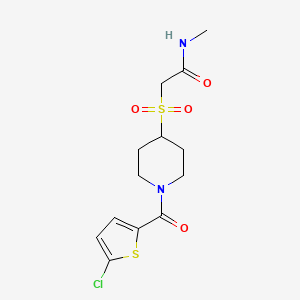


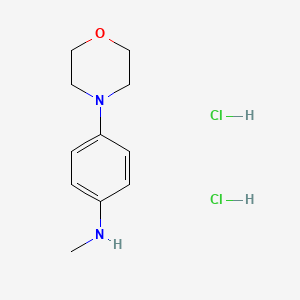
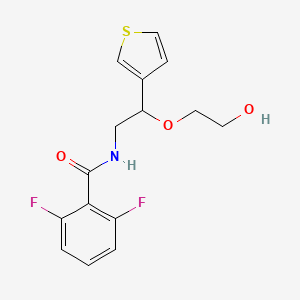
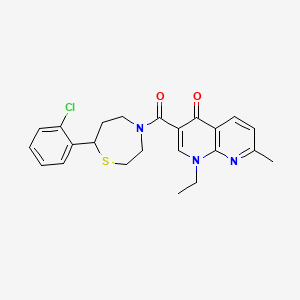
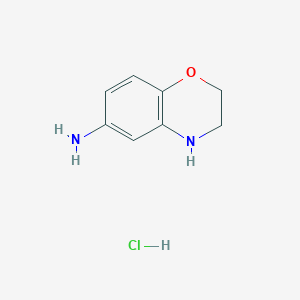
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)
